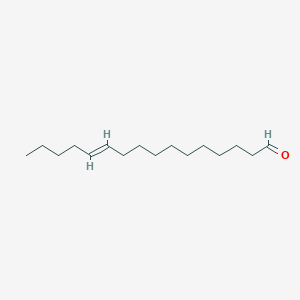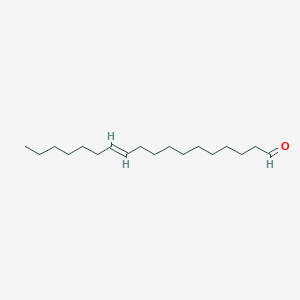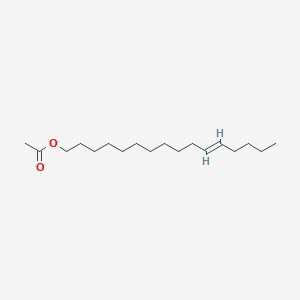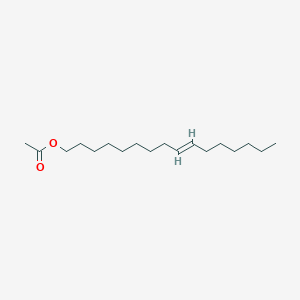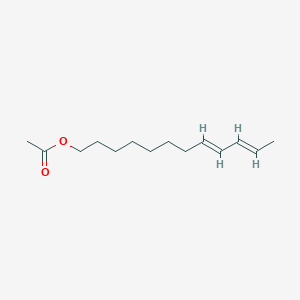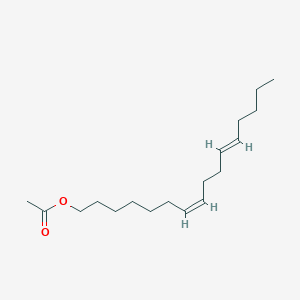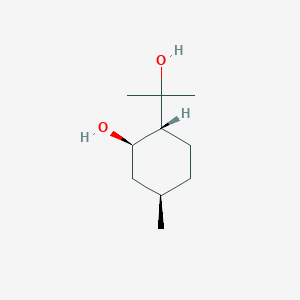
1,5-アンヒドロ-D-グルシトール
概要
説明
1,5-アンヒドロソルビトール: は、グルコースと構造的に類似した6炭素の単糖ですこの化合物は主に食品から摂取され、腸でよく吸収され、すべての臓器や組織に分布します 。 短期間の血糖コントロールの検証済みマーカーであり、糖尿病患者の血糖値をモニタリングするために使用されます .
科学的研究の応用
1,5-Anhydrosorbitol has a wide range of applications in scientific research:
作用機序
1,5-アンヒドロソルビトールは、腸で吸収され、腎臓の尿細管から再吸収され、安定した代謝プールを形成します。腎臓の尿細管における再吸収においてグルコースと競合します。 血糖値が上昇すると、1,5-アンヒドロソルビトールの再吸収が阻害され、その排泄量が増加し、血清レベルが低下します 。このメカニズムにより、短期間の血糖コントロールをモニタリングするための信頼性の高いマーカーとなります。
6. 類似の化合物との比較
類似の化合物:
ソルビトール: グルコースから誘導された糖アルコールで、甘味料や保湿剤として使用されます。
1,4-アンヒドロソルビトール: ソルビトールの別の脱水生成物で、界面活性剤の製造に使用されます.
イソソルビド: ソルビトールの誘導体で、医薬品や可塑剤として使用されます.
独自性: 1,5-アンヒドロソルビトールは、短期間の血糖コントロールのマーカーとして役立つという点で独特であり、糖尿病の管理において価値があります。 グルコースと構造的に類似しているため、腎臓の尿細管における再吸収においてグルコースと競合し、短期間の血糖値の信頼性の高い尺度を提供します .
生化学分析
Biochemical Properties
1,5-AG has been found to inhibit certain enzymes due to its structural similarity with D-glucose . It has been shown to inhibit about 50% of sucrase activity in rat small intestine . It also strongly inhibits trehalase and lactase . These interactions are due to the structural similarity between 1,5-AG and glucose, which allows 1,5-AG to bind to the active sites of these enzymes and inhibit their activity.
Cellular Effects
1,5-AG has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the infection of human cells by the SARS-CoV-2 virus . This is thought to occur through the binding of 1,5-AG to specific sites on the S2 subunit of the spike protein of the virus, thereby inhibiting the formation of the 6-HB structure and affecting the process of virus-cell membrane fusion .
Molecular Mechanism
The molecular mechanism of action of 1,5-AG involves its interaction with various biomolecules. As mentioned earlier, 1,5-AG can bind to the active sites of certain enzymes due to its structural similarity with glucose, thereby inhibiting their activity . In the case of SARS-CoV-2, 1,5-AG binds to specific sites on the S2 subunit of the spike protein, inhibiting the formation of the 6-HB structure and affecting the process of virus-cell membrane fusion .
Temporal Effects in Laboratory Settings
The effects of 1,5-AG have been observed to change over time in laboratory settings. For instance, the concentration of 1,5-AG in the serum increases 30 minutes after oral administration and is mostly excreted into the urine 24 hours after administration . This suggests that 1,5-AG is rapidly absorbed and excreted, indicating its stability and lack of degradation over time.
Dosage Effects in Animal Models
In animal models, the effects of 1,5-AG have been observed to vary with different dosages. For instance, in a study involving diabetic mice, it was found that supplementing 1,5-AG significantly inhibited the infection of the mice by the SARS-CoV-2 virus, with the viral load in the lungs decreasing by 100-1000 times .
Metabolic Pathways
1,5-AG is involved in various metabolic pathways. It is mainly derived from food and is absorbed by the intestine and reabsorbed through renal tubules to form a stable metabolic pool . It is also produced sparingly from glycogen in the liver .
Transport and Distribution
1,5-AG is transported and distributed within cells and tissues in a manner similar to glucose. After a 2-hour incubation with additional 1,5-AG, the intracellular levels of 1,5-AG were found to be 50-80% of extracellular levels . Moreover, intracellular 1,5-AG concentrations decreased rapidly and reached zero following the removal of 1,5-AG from the external medium .
準備方法
合成ルートと反応条件: 1,5-アンヒドロソルビトールは、ソルビトールの酸触媒脱水によって合成することができます。この反応は通常、触媒として硫酸(H₂SO₄)を使用します。 脱水反応は、5員環と6員環の環状エーテルの混合物を生成し、1,5-アンヒドロソルビトールは主要な生成物の1つです .
工業生産方法: 工業的な設定では、1,5-アンヒドロソルビトールの生産は、酸触媒を使用してソルビトールを制御された脱水によって行われます。 反応条件は、副生成物の生成を最小限に抑えながら、1,5-アンヒドロソルビトールの収率を最適化するために慎重に監視されます .
化学反応の分析
反応の種類: 1,5-アンヒドロソルビトールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 1,5-アンヒドロソルビトールは、酸性条件下で過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を使用して酸化することができます。
還元: 1,5-アンヒドロソルビトールの還元は、パラジウム(Pd)触媒の存在下で水素ガス(H₂)を使用して行うことができます。
置換: 置換反応は、適切な条件下でハロゲンまたは他の求核剤と起こすことができます。
主要な生成物:
酸化: 1,5-アンヒドロソルビトールの酸化は、さまざまなカルボン酸の生成につながる可能性があります。
還元: 還元は通常、ソルビトールを生成します。
置換: 置換反応は、1,5-アンヒドロソルビトールのハロゲン化誘導体を生成することができます。
4. 科学研究への応用
1,5-アンヒドロソルビトールは、科学研究で幅広い用途があります。
類似化合物との比較
Sorbitol: A sugar alcohol derived from glucose, used as a sweetener and humectant.
1,4-Anhydrosorbitol: Another dehydration product of sorbitol, used in the production of surfactants.
Isosorbide: A derivative of sorbitol used in pharmaceuticals and as a plasticizer.
Uniqueness: 1,5-Anhydrosorbitol is unique in its ability to serve as a marker for short-term glycemic control, making it valuable in the management of diabetes. Its structural similarity to glucose allows it to compete with glucose for reabsorption in the renal tubules, providing a reliable measure of glucose levels over a short period .
特性
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893389, DTXSID60893379 | |
| Record name | 1,5-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154-58-5, 40026-07-1 | |
| Record name | 1,5-Anhydroglucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydroglucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-anhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-ANHYDRO-D-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-ANHYDRO-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 143 °C | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
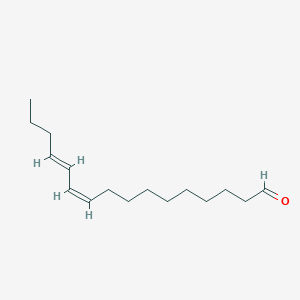

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
